molecular formula C4H12Cl2N2O2 B1436102 Ethyl 2-hydrazinylacetate dihydrochloride CAS No. 2060026-12-0

Ethyl 2-hydrazinylacetate dihydrochloride

Cat. No.: B1436102
CAS No.: 2060026-12-0
M. Wt: 191.05 g/mol
InChI Key: VNXBGRMBUZPHAO-UHFFFAOYSA-N
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Description

. It is a derivative of hydrazine and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydrazinylacetate dihydrochloride can be synthesized through the reaction of ethyl chloroacetate with hydrazine. The reaction typically occurs under acidic conditions, and the product is isolated as a dihydrochloride salt to improve its stability and solubility.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydrazinylacetate dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the hydrazine moiety.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of hydrazones or oxoacids.

  • Reduction: Reduction reactions typically yield amines or hydrazines.

  • Substitution: Substitution reactions can produce a variety of substituted ethyl hydrazinoacetates.

Scientific Research Applications

Ethyl 2-hydrazinylacetate dihydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it serves as a reagent in biochemical assays and as a building block in the preparation of complex molecules.

Mechanism of Action

The mechanism by which ethyl 2-hydrazinylacetate dihydrochloride exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with molecular targets and pathways involved in metabolic processes.

Comparison with Similar Compounds

Ethyl 2-hydrazinylacetate dihydrochloride is similar to other hydrazine derivatives, such as methyl hydrazinocarboxylate and phenylhydrazine. it is unique in its ability to undergo a wide range of chemical reactions and its applications in various fields. The compound's versatility and stability make it a valuable reagent in scientific research and industrial applications.

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Properties

IUPAC Name

ethyl 2-hydrazinylacetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c1-2-8-4(7)3-6-5;;/h6H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXBGRMBUZPHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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